molecular formula C13H16O2 B028227 4-(Benzyloxy)cyclohexanone CAS No. 2987-06-6

4-(Benzyloxy)cyclohexanone

Cat. No.: B028227
CAS No.: 2987-06-6
M. Wt: 204.26 g/mol
InChI Key: FFGVIYUANJAFJS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohexanone is an organic compound with the molecular formula C13H16O2. It is a colorless to light yellow liquid with a distinctive aromatic odor. This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, but only slightly soluble in water . It is commonly used as an intermediate in organic synthesis and as a precursor for various chemical reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)cyclohexanone is unique due to its benzyloxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGVIYUANJAFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450877
Record name 4-(Benzyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2987-06-6
Record name 4-(Benzyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLOXY)CYCLOHEXANONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-benzyloxy cyclohexanone ethylene ketal 40 (5.0 g, 20.1 mmol) in methanol (20 mL) and 1N HCl (0.5 mL) was stirred overnight at 25° C. (Step 37). The mixture was neutralized by addition of 1N NaHCO3 (0.5 mL), solvent removed by roto-evaporation, and the residue chromatographed on silica gel using 15:85 ethyl acetate /hexane. Yield of the ketone 41 was 2.7 g ##STR8## (67%); Rf=0.35; 1H NMR (CDCl3) δ2.3 (m, 8H, ring-CH2), 3.6 (m, 1H, CH--O ), 4.6 (s, 2H, CH2 --O).
Quantity
5 g
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20 mL
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0.5 mL
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0.5 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

294 g of 8-benzyloxy-1,4-dioxaspiro[4.5]decane were dissolved in 1400 ml of diisopropyl ether, and 580 ml of four molar hydrochloric acid were added. After 20 hours' stirring at room temperature, 300 ml of water and 180 ml of saturated sodium chloride solution were added, and stirring was carried out for a further four hours. The phases were separated, and the aqueous phase was neutralized with solid sodium hydrogen carbonate and extracted repeatedly with diisopropyl ether. The combined organic phases were dried over sodium sulfate, filtered and concentrated. Distillation under a high vacuum yielded 231 g of 4-benzyloxycyclohexanone.
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294 g
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1400 mL
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580 mL
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300 mL
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180 mL
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Synthesis routes and methods IV

Procedure details

8-Benzyloxy-1,4-dioxa-spiro[4.5]decane (15 g, 60 mmol) was dissolved in THF (150 ml) and 1M aqueous hydrochloric acid (40 ml) is added and the reaction mixture is heated to reflux overnight. The reaction mixture is cooled and diluted with water (200 ml) before being extracted with ethyl acetate (1×200 ml). The organic extract is washed with saturated solution of sodium bicarbonate and then dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil. The oil is distilled under vacuum in a kugelrohr to give 4-benzyloxy-cyclohexanone (10 g).
Quantity
15 g
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150 mL
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40 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)cyclohexanone
Reactant of Route 3
4-(Benzyloxy)cyclohexanone
Reactant of Route 4
4-(Benzyloxy)cyclohexanone
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)cyclohexanone
Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the synthetic route for 4-(Benzyloxy)cyclohexanone described in the research paper?

A1: The paper "Einige Derivate und Umwandlungsprodukte des Chinits" [] outlines a method for the partial benzylation of quinitol, yielding 4-benzyloxy-cyclohexanol. This compound is then oxidized to produce this compound. This synthetic route is significant because it provides a pathway to obtain a specifically substituted cyclohexanone derivative. [] The presence of the benzyloxy group at the 4-position can be valuable for further chemical modifications and potentially influence the molecule's reactivity and properties.

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